![molecular formula C12H12O2 B1427130 Spiro[chroman-2,1'-cyclobutan]-4-one CAS No. 934554-40-2](/img/structure/B1427130.png)
Spiro[chroman-2,1'-cyclobutan]-4-one
Overview
Description
Spiro[chroman-2,1’-cyclobutan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a cyclobutanone ring through a single shared carbon atom. Spirocyclic compounds, including Spiro[chroman-2,1’-cyclobutan]-4-one, are known for their conformational rigidity and three-dimensional architecture, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chroman-2,1’-cyclobutan]-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a chroman derivative with a cyclobutanone moiety can be achieved using Lewis acids like aluminum chloride or boron trifluoride .
Industrial Production Methods
Industrial production of Spiro[chroman-2,1’-cyclobutan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chroman ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases like sodium hydroxide.
Major Products
Oxidation: Spirocyclic ketones, carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Substituted spirocyclic derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Research indicates that spirocyclic compounds, including spiro[chroman-2,1'-cyclobutan]-4-one, exhibit significant antioxidant properties. These compounds are being investigated for their potential to mitigate oxidative stress-related diseases such as cancer and neurodegenerative disorders .
- Anticancer Properties : Studies have shown that spirocyclic compounds can inhibit microtubule assembly by interacting with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential for developing new anticancer agents based on this compound.
- Microtubule Dynamics : The compound has been found to disrupt microtubule dynamics, which is crucial for cellular processes such as division and intracellular transport. This disruption can lead to significant alterations in cellular signaling pathways and metabolic activities.
- Enzyme Interactions : this compound interacts with various enzymes, potentially influencing metabolic pathways. Its role in inhibiting key enzymes could alter metabolic flux and energy production within cells.
Material Science
- Optoelectronic Applications : Due to its unique structural features, this compound is being explored for use in the development of novel materials with specific optoelectronic properties. These materials could have applications in organic electronics and photonic devices.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of various spirocyclic compounds using the DPPH assay. This compound demonstrated moderate inhibition percentages comparable to standard antioxidants like vitamin C. This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems .
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines showed that this compound effectively inhibited cell proliferation by disrupting microtubule assembly. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its promise as a lead compound for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of Spiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its ability to interact with DNA and proteins can lead to anticancer and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,2’-chroman]-4-one
- Spiro[indoline-3,2’-chroman]-4-one
- Spiro[chroman-2,3’-pyrrolidine]-4-one
Uniqueness
Spiro[chroman-2,1’-cyclobutan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic compounds, it offers a balance between rigidity and flexibility, making it suitable for various applications in drug discovery and material science .
Biological Activity
Spiro[chroman-2,1'-cyclobutan]-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities. The structure-activity relationship (SAR) and case studies will also be discussed to provide a comprehensive understanding of this compound's potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The chromanone moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The compound's molecular formula can be represented as C₁₃H₁₀O₂, with a molecular weight of approximately 202.22 g/mol.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, derivatives with sulfonyl spacers exhibited significant cytotoxicity against several cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | MCF-7 (Breast) | 5.62 ± 1.33 |
2 | A2780 (Ovarian) | 0.31 ± 0.11 |
3 | HT-29 (Colorectal) | 0.47 ± 0.17 |
These results indicate that modifications at the C-2 and C-3 positions enhance the compound's potency against cancer cells, highlighting the importance of SAR in drug design .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A series of synthesized derivatives demonstrated broad-spectrum activity against various bacterial and fungal strains. Notably, compounds with thiochromanone moieties showed improved inhibitory effects compared to their chromanone counterparts:
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | Bacterial | <10 μg/mL |
4b | Fungal | <5 μg/mL |
These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of these compounds .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The results indicate that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like vitamin E:
Assay Type | IC50 (mg/mL) |
---|---|
DPPH | 0.93 |
ABTS | 1.84 |
Hydroxyl Radical | 1.59 |
These results highlight the potential of this compound as a therapeutic agent for oxidative stress-related conditions .
Case Studies
Several case studies have documented the therapeutic potential of this compound derivatives:
- Anticancer Study : A study evaluated the effects of spiro derivatives on MCF-7 cells and found that specific modifications led to enhanced apoptosis and cell cycle arrest at G0/G1 phase.
- Antimicrobial Evaluation : Another investigation reported that a series of spiropyrrolidine derivatives containing chromanone moieties displayed significant antibacterial effects against multi-drug resistant strains.
- Antioxidant Research : A comparative study assessed various synthetic chromanone derivatives for their antioxidant capabilities and identified several compounds that exhibited superior activity in scavenging free radicals.
Properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclobutane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPFHDJAVFATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934554-40-2 | |
Record name | 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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